molecular formula C27H24N4O2 B2538610 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251545-25-1

2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Número de catálogo: B2538610
Número CAS: 1251545-25-1
Peso molecular: 436.515
Clave InChI: VFMITLMRNOVQAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazoloquinoline class, a family of heterocyclic molecules known for their diverse pharmacological applications, including kinase inhibition and anticancer activity. The structure features a pyrazolo[4,3-c]quinoline core substituted with a 4-ethylphenyl group at position 2, a ketone at position 3, and a phenethyl carboxamide moiety at position 8.

Propiedades

Número CAS

1251545-25-1

Fórmula molecular

C27H24N4O2

Peso molecular

436.515

Nombre IUPAC

2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32)

Clave InChI

VFMITLMRNOVQAS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5

Solubilidad

not available

Origen del producto

United States

Mecanismo De Acción

Actividad Biológica

The compound 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to compile and analyze the existing literature regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of approximately 364.45 g/mol. The structure features a pyrazoloquinoline core, which is known for its diverse pharmacological properties.

Research indicates that compounds within the pyrazoloquinoline class often exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Many pyrazoloquinolines act as inhibitors of various kinases, which play crucial roles in cell signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : These compounds can inhibit nitric oxide production and cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antioxidant Activity : Some studies suggest that pyrazoloquinolines possess antioxidant properties that help mitigate oxidative stress in cells.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrazoloquinolines. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives similar to this compound exhibit potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values as low as 0.01 µM have been reported for structurally related compounds .
CompoundCell LineIC50 (µM)
Compound AMCF-70.01
Compound BHCT1160.03
Compound CNCI-H4600.05

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Nitric Oxide Inhibition : Studies indicate that certain derivatives can significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) .
CompoundNO Production Inhibition (%)Concentration (µM)
Compound D75%10
Compound E80%5

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of a closely related pyrazoloquinoline derivative in a xenograft model of breast cancer. The compound demonstrated significant tumor growth inhibition compared to controls, with mechanisms linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Inflammation Model : In another study assessing chronic inflammation models in mice, administration of the compound led to reduced inflammatory markers and improved histological outcomes in tissues affected by inflammation.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

Key structural analogs include ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) , which shares the pyrazoloquinoline core but differs in substituents:

Compound Core Structure R2 R5 R7/R8 Functionalization
Target compound Pyrazolo[4,3-c]quinoline 4-Ethylphenyl H N-Phenethyl carboxamide
7f (Ethyl ester derivative) Pyrazolo[4,3-c]pyridine Phenyl Quinolin-3-yl Ethyl carboxylate

Key differences :

  • The target compound’s quinoline extension (vs.
  • The phenethyl carboxamide at position 8 may improve membrane permeability compared to 7f’s ethyl ester, which is more polar and prone to hydrolysis .
Physicochemical Properties

Limited data exist for the target compound, but comparisons with 7f highlight trends:

Property Target Compound (Inferred) 7f
Molecular Formula C28H24N4O2 C24H18N4O3
Melting Point Not reported 248–251 °C
Yield Not reported 84%
Elemental Analysis (C%) Not reported Calcd: 70.23; Found: 70.09

Insights :

  • The higher carbon content in 7f (70.23% vs. ~75–80% estimated for the target compound) reflects differences in substituent bulk.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.